molecular formula C18H16O3S B11705342 (2E)-2-(4-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one

(2E)-2-(4-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one

Cat. No.: B11705342
M. Wt: 312.4 g/mol
InChI Key: HDXGFKNZRHVTQR-GZTJUZNOSA-N
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Description

(2E)-2-(4-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 1-benzothiophen-3(2H)-one under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an organic solvent such as ethanol or methanol. The reaction mixture is often heated to reflux to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of the corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-(4-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the ethoxy and methoxy groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(4-methoxybenzylidene)-1-benzothiophen-3(2H)-one: Lacks the ethoxy group, which may affect its chemical properties and reactivity.

    (2E)-2-(4-ethoxybenzylidene)-1-benzothiophen-3(2H)-one: Lacks the methoxy group, potentially altering its biological activity.

    (2E)-2-(4-ethoxy-3-methoxybenzylidene)-1-thiophen-3(2H)-one: Contains a thiophene ring instead of a benzothiophene ring, which may impact its overall stability and reactivity.

Uniqueness

The unique combination of the ethoxy and methoxy groups in (2E)-2-(4-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H16O3S

Molecular Weight

312.4 g/mol

IUPAC Name

(2E)-2-[(4-ethoxy-3-methoxyphenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C18H16O3S/c1-3-21-14-9-8-12(10-15(14)20-2)11-17-18(19)13-6-4-5-7-16(13)22-17/h4-11H,3H2,1-2H3/b17-11+

InChI Key

HDXGFKNZRHVTQR-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2)OC

Origin of Product

United States

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